molecular formula C22H30N2O4 B7738611 (E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide

(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide

Cat. No.: B7738611
M. Wt: 386.5 g/mol
InChI Key: LKIUAEGRQGXRRR-QGOAFFKASA-N
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Description

(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide is a complex organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a hexyloxy group, a methoxy group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-(hexyloxy)-3-methoxybenzaldehyde and tetrahydrofuran-2-carboxylic acid.

    Formation of the Acrylamide Backbone: The acrylamide backbone is formed through a Knoevenagel condensation reaction between 4-(hexyloxy)-3-methoxybenzaldehyde and cyanoacetic acid in the presence of a base such as piperidine.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is introduced via a nucleophilic substitution reaction, where tetrahydrofuran-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride, followed by reaction with the amine group of the acrylamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as column chromatography, and stringent control of reaction conditions to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrahydrofuran moiety can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 4-(hexyloxy)-3-methoxybenzoic acid.

    Reduction: Formation of (E)-2-amino-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide.

    Substitution: Formation of various substituted tetrahydrofuran derivatives.

Scientific Research Applications

(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-3-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide
  • (E)-2-cyano-3-(4-(hexyloxy)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide
  • (E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide

Uniqueness

(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide is unique due to the presence of both the hexyloxy and methoxy groups on the phenyl ring, as well as the tetrahydrofuran moiety

Properties

IUPAC Name

(E)-2-cyano-3-(4-hexoxy-3-methoxyphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-3-4-5-6-11-28-20-10-9-17(14-21(20)26-2)13-18(15-23)22(25)24-16-19-8-7-12-27-19/h9-10,13-14,19H,3-8,11-12,16H2,1-2H3,(H,24,25)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIUAEGRQGXRRR-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2CCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NCC2CCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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